Octahydro-1,1,3-trimethyl-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1,1,3-trimethyl-1H-inden-5-ol is a chemical compound with the molecular formula C12H22O and a molecular weight of 182.30248 g/mol . It is known for its unique structure, which includes an indane backbone with multiple methyl groups and a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,1,3-trimethyl-1H-inden-5-ol typically involves the hydrogenation of 1,1,3-trimethyl-1H-inden-5-one. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process converts the ketone group into a hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and purity, and the product is purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,1,3-trimethyl-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1,1,3-trimethyl-1H-inden-5-one.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Octahydro-1,1,3-trimethyl-1H-inden-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Octahydro-1,1,3-trimethyl-1H-inden-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-one, octahydro-: Similar structure but lacks the hydroxyl group.
1,3a-Ethano(1H)inden-4-ol, octahydro-2,2,4,7a-tetramethyl-: Contains additional methyl groups and a different substitution pattern
Uniqueness
Octahydro-1,1,3-trimethyl-1H-inden-5-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
93777-74-3 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1,1,3-trimethyl-2,3,3a,4,5,6,7,7a-octahydroinden-5-ol |
InChI |
InChI=1S/C12H22O/c1-8-7-12(2,3)11-5-4-9(13)6-10(8)11/h8-11,13H,4-7H2,1-3H3 |
InChI Key |
KROBFAVVQSFTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C1CC(CC2)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.